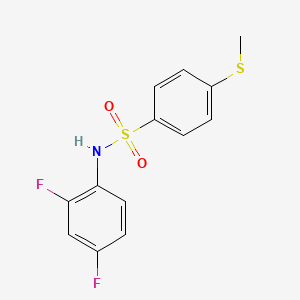
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid, also known as MPSA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a pyrazole derivative that has been synthesized and studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may reduce inflammation. In cancer cells, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may induce apoptosis by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death.
Biochemical and Physiological Effects:
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal models, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to reduce inflammation and inhibit tumor growth. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to using 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. One area of interest is the development of more potent and selective COX-2 inhibitors, which could have applications in the treatment of inflammatory diseases. Another area of interest is the development of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, more research is needed to determine the safety and efficacy of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in humans, and to identify potential drug-drug interactions with other medications.
Métodos De Síntesis
The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-1-carboxylic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. The yield of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-tumor agent.
Propiedades
IUPAC Name |
2-(5-methyl-3-phenylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(10-5-3-2-4-6-10)15-16(9)12(14(19)20)8-13(17)18/h2-7,12H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPOZAAIBPISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)

![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)